molecular formula C2H12FeN2O4+4 B1237712 Tetraaquadicyanidoiron

Tetraaquadicyanidoiron

Cat. No. B1237712
M. Wt: 183.97 g/mol
InChI Key: LZTZBXMIUGGATF-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraaquadicyanoiron is an iron coordination entity.

Scientific Research Applications

Applications in Health and Medicine

  • Airwave Health Monitoring Study : This study, although primarily focused on TETRA digital communication systems used by emergency services, illustrates the broader application of tetra compounds in occupational health research (Elliott et al., 2014).

Applications in Plant Biology

  • Tetrad Analysis in Higher Plants : Tetrad analysis, using tetra compounds, has been pivotal in understanding heredity and chromosome dynamics in plant biology (Copenhaver et al., 2000).

Applications in Tissue Engineering

  • Smart Biomaterials for Tissue Engineering : Discusses the role of tetra compounds in advancing tissue engineering, highlighting the importance of biomaterials in regenerative medicine (Furth et al., 2007).

Applications in Environmental and Ecological Research

  • Traditional Ecological Knowledge (TEK) in Science : This research underscores the significance of TEK, which could involve tetra compounds, in enhancing ecological understanding and environmental impact assessments (Huntington, 2000).

Applications in Materials Science

  • Materials Science Tetrahedron : Highlights the interdependent relationship among structure, properties, performance, and processing in pharmaceutical materials science, which can include tetra compounds (Sun, 2009).

properties

Product Name

Tetraaquadicyanidoiron

Molecular Formula

C2H12FeN2O4+4

Molecular Weight

183.97 g/mol

IUPAC Name

tetraoxidanium;iron(2+);dicyanide

InChI

InChI=1S/2CN.Fe.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;;/p+4

InChI Key

LZTZBXMIUGGATF-UHFFFAOYSA-R

Canonical SMILES

[C-]#N.[C-]#N.[OH3+].[OH3+].[OH3+].[OH3+].[Fe+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraaquadicyanidoiron
Reactant of Route 2
Tetraaquadicyanidoiron

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